Tert-butyl 2-fluoro-6-(methylamino)phenylcarbamate
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Overview
Description
Tert-butyl 2-fluoro-6-(methylamino)phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorine atom, and a methylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-fluoro-6-(methylamino)phenylcarbamate typically involves the reaction of 2-fluoro-6-nitrophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a suitable reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield the desired carbamate compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-fluoro-6-(methylamino)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methylamino group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Tert-butyl 2-fluoro-6-(methylamino)phenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of tert-butyl 2-fluoro-6-(methylamino)phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-chloro-6-(methylamino)phenylcarbamate
- Tert-butyl 2-bromo-6-(methylamino)phenylcarbamate
- Tert-butyl 2-iodo-6-(methylamino)phenylcarbamate
Uniqueness
Tert-butyl 2-fluoro-6-(methylamino)phenylcarbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atom also influences the compound’s biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H17FN2O2 |
---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
tert-butyl N-[2-fluoro-6-(methylamino)phenyl]carbamate |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-10-8(13)6-5-7-9(10)14-4/h5-7,14H,1-4H3,(H,15,16) |
InChI Key |
NWXBCKIVVBMENC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1F)NC |
Origin of Product |
United States |
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